molecular formula C27H25N3O2 B12048844 2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 53274-30-9

2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Katalognummer: B12048844
CAS-Nummer: 53274-30-9
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: MPCYBPNOLBTPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound with the molecular formula C27H25N3O2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl and triphenyl groups, as well as carboxamide functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. For this specific compound, the reaction would involve:

    Reactants: An appropriate aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and ammonia or an amine.

    Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: Acid or base catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Further reduction of the dihydropyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of calcium channels, inhibition of oxidative stress pathways, and interaction with specific receptors involved in inflammation and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide: Lacks the triphenyl substitution.

    2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains ester groups instead of carboxamide groups.

    4-Phenyl-1,4-dihydropyridine derivatives: Variations in the substitution pattern on the dihydropyridine ring.

Uniqueness

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of triphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

53274-30-9

Molekularformel

C27H25N3O2

Molekulargewicht

423.5 g/mol

IUPAC-Name

2,6-dimethyl-3-N,5-N,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C27H25N3O2/c1-18-23(26(31)29-21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24(19(2)28-18)27(32)30-22-16-10-5-11-17-22/h3-17,25,28H,1-2H3,(H,29,31)(H,30,32)

InChI-Schlüssel

MPCYBPNOLBTPOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.